Diphenylphosphinodithioic acid

Beschreibung

Overview of the Chemical Compound

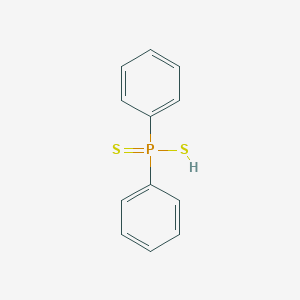

Diphenylphosphinodithioic acid, a member of the organophosphorus compounds, is characterized by the presence of a central phosphorus atom bonded to two phenyl groups and two sulfur atoms, one of which is protonated. nih.gov Its chemical formula is C₁₂H₁₁PS₂. nih.gov The compound is also known by several synonyms, including diphenyldithiophosphinic acid and P,P-Diphenylphosphinodithioic acid. nih.govanexib.com It typically appears as colorless crystals or a white solid and is soluble in organic solvents like ethanol (B145695) and ether. chembk.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₂H₁₁PS₂ | nih.govanexib.comnist.gov |

| Molecular Weight | 250.32 g/mol | anexib.comnist.gov |

| IUPAC Name | diphenyl-sulfanyl-sulfanylidene-λ⁵-phosphane | nih.gov |

| CAS Registry Number | 1015-38-9 | nih.govnist.gov |

| Appearance | Colorless crystals or white solid | chembk.com |

Historical Context of Research on this compound

Research into this compound and its derivatives has a history that extends back several decades. Early academic interest is evidenced by publications in the mid-20th century, with a notable article on its direct esterification appearing in the Journal of the American Chemical Society in 1956. acs.org Further research in the latter half of the century continued to uncover its utility. For instance, by 1981, its role as a reagent for the conversion of nitriles to thioamides was being reported in publications like Tetrahedron Letters. ffame.orgtandfonline.com Over the years, various synthetic pathways have been developed and refined. Researchers have adapted and modified previously published methods to improve the synthesis of this compound, often starting from materials like chlorodiphenylphosphine (B86185) and elemental sulfur. researchgate.net In 2013, new, high-yield, one-pot synthetic routes were developed on a kilogram scale, surpassing previously known methods by using inexpensive and readily available starting materials. acs.org

Significance and Scope of this compound in Modern Chemistry

The compound is a significant reagent in the field of organophosphorus chemistry, with its applications extending into emerging technological areas. Its unique structure, featuring both phosphorus-sulfur and phosphorus-carbon bonds, allows for a range of chemical transformations.

This compound is a key player in phosphorus-sulfur chemistry, primarily serving as a precursor and reagent for synthesizing other organophosphorus compounds. chembk.combibliotekanauki.pl Its reactivity is central to the formation of thioamides from nitriles, a reaction of considerable utility in organic synthesis. ffame.orgwgtn.ac.nz

Research has detailed the mechanisms of its reactions. For example, its interaction with thiocyanates initially forms addition products at the carbon-nitrogen double bond. tandfonline.com These intermediates can then react further or rearrange, leading to various thiophosphorylated compounds. tandfonline.com The development of new synthetic methods for dithiophosphinic acid derivatives often involves nucleophilic addition at the phosphorus atom, allowing for the specific placement of aromatic substituents. researchgate.net Furthermore, it is used in the synthesis of thioamides through the exchange of an amide's oxygen atom for a sulfur atom, a method that has garnered significant attention. wgtn.ac.nz

Table 2: Selected Research Findings on this compound

| Research Area | Key Finding | Year of Publication | Source(s) |

|---|---|---|---|

| Esterification | Direct esterification of the acid was studied. | 1956 | acs.org |

| Thioamide Synthesis | Demonstrated as a reagent for converting nitriles to thioamides. | 1981 | ffame.orgtandfonline.com |

| Reaction Mechanisms | Investigated the reaction with thiocyanates, detailing the formation of adducts. | 1982 | tandfonline.com |

| Large-Scale Synthesis | Development of benign, high-yield, kilogram-scale synthesis pathways. | 2013 | acs.org |

| Electrosynthesis | Used in the electrochemical oxidation to form BDPPTS for battery cathodes. | 2021 | nih.gov |

A significant emerging application for this compound is in the field of materials science for energy storage. Specifically, it has been used as a precursor in the electrosynthesis of 1,4-bis(diphenylphosphanyl)tetrasulfide (BDPPTS). nih.gov This process involves the electrochemical oxidation of this compound, which triggers dehydrogenation and a sulfur radical addition reaction. nih.gov The resulting BDPPTS molecule is a promising organosulfur compound for use as a cathode material in rechargeable lithium batteries. nih.gov This application is notable because organotetrasulfides like BDPPTS have the potential for high capacities due to the multi-electron redox reactions they can undergo, and the phosphorus content may help increase the discharge voltage. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

diphenyl-sulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11PS2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUOCCWZZAGLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296960 | |

| Record name | P,P-Diphenylphosphinodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015-38-9 | |

| Record name | P,P-Diphenylphosphinodithioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P,P-Diphenylphosphinodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for Diphenylphosphinodithioic Acid

Several conventional methods for the synthesis of this compound have been reported in the scientific literature. These routes often involve multiple steps and have been refined over time to improve yields and purity.

While triphenylphosphine (B44618) is a common starting material in organophosphorus chemistry, its direct reaction with hydrogen sulfide (B99878) to form this compound is not a widely documented or standard synthetic route. The literature more commonly describes the reverse type of reaction, where this compound is used in the preparation of triphenylphosphine sulfide googleapis.com. The direct conversion of triphenylphosphine to this compound via hydrogen sulfide appears to be a less feasible or less commonly employed synthetic strategy.

A well-established route to this compound involves the use of chlorodiphenylphosphine (B86185) and elemental sulfur. This multi-step synthesis begins with the conversion of chlorodiphenylphosphine to diphenylphosphinothioic chloride by reacting it with elemental sulfur. researchgate.net This intermediate is then converted to the final product.

One adaptation involves the controlled hydrolysis of diphenylphosphinothioic chloride, which can be achieved by heating it at reflux in water. researchgate.net An alternative approach to the final product is the reaction of diphenylphosphinothioic chloride with sodium hydrosulfide. researchgate.net

Reaction Scheme:

Step 1: Ph₂PCl + S → Ph₂P(S)Cl

Step 2: Ph₂P(S)Cl + H₂O → Ph₂P(S)SH + HCl

Alternative Step 2: Ph₂P(S)Cl + NaSH → Ph₂P(S)SH + NaCl

This method provides a reliable pathway to this compound, leveraging readily available starting materials.

A modified Friedel-Crafts reaction has been utilized for the preparation of this compound. researchgate.net The classical Friedel-Crafts reaction involves the reaction of an aromatic compound with an alkyl or acyl halide in the presence of a Lewis acid catalyst. In a modified approach for organophosphorus compounds, benzene (B151609) can react with a phosphorus-containing electrophile.

For instance, benzene can be reacted with phosphorus trichloride (B1173362) in the presence of a Friedel-Crafts catalyst like aluminum trichloride to produce benzene phosphorus dichloride. google.com This intermediate can then be further reacted to introduce the second phenyl group and subsequently sulfurized to yield this compound. The "modification" in this context likely refers to the specific phosphorus reagent and the subsequent steps required to arrive at the dithioic acid.

The synthesis of aromatic dithiophosphinic acid derivatives, including this compound, can be achieved through nucleophilic addition at the phosphorus center. researchgate.netscispace.com This synthetic strategy allows for the regiospecific introduction of aromatic substituents onto the phosphorus atom.

The general principle involves the attack of a nucleophile, such as an organometallic reagent (e.g., a Grignard reagent or an organolithium species), on a suitable phosphorus electrophile. For the synthesis of this compound, this could involve the sequential addition of phenyl groups to a phosphorus center, followed by the addition of sulfur. The use of this method provides good yields and is particularly valuable for creating dithiophosphinic acids with specific aromatic groups, which is important for applications such as selective metal extraction. researchgate.net

Novel and High-Yielding Synthetic Pathways

Recent research has focused on developing more efficient, scalable, and environmentally benign methods for the synthesis of this compound.

Facile and high-yielding one-pot synthetic pathways for this compound and its salts have been developed, which are suitable for kilogram-scale production. acs.orgacs.org These methods utilize inexpensive and readily available starting materials and have been shown to surpass previously known routes in terms of efficiency and yield. acs.org

One such pathway involves the reaction of chlorodiphenylphosphine with elemental sulfur in the presence of triethylamine (B128534) in toluene (B28343). acs.org The reaction mixture is heated to reflux, and after completion, the product, often as a triethylammonium (B8662869) salt, is precipitated and can be isolated in high yield. The free acid can then be obtained by treating the salt with a strong acid like hydrochloric acid. acs.org

| Reactants/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chlorodiphenylphosphine, Elemental Sulfur, Triethylamine | Toluene, Reflux | Triethylammonium diphenylphosphinodithioate | 96% (crude) | acs.org |

| Triethylammonium diphenylphosphinodithioate, Hydrochloric Acid | Ethanol (B145695), 80°C | This compound | 95% (crude) | acs.org |

These one-pot procedures represent a significant advancement in the synthesis of this compound, making it more accessible for various industrial applications.

Electrochemical Oxidation of this compound for Organopolysulfides

Derivatization and Functionalization Reactions of this compound

Esterification represents a fundamental class of derivatization reactions for this compound, leading to the formation of dithiophosphinates or monothiophosphinates. These reactions can be achieved through several distinct methods.

The direct reaction of this compound with alcohols and phenols provides a pathway to its corresponding esters. acs.org A notable feature of this reaction is that with primary and secondary alcohols, water is eliminated to form a dithioester. acs.org This is a novel reaction pathway where water is eliminated instead of the expected hydrogen sulfide. acs.org However, the reaction with phenol (B47542) proceeds differently, involving the elimination of hydrogen sulfide to yield a monothioester, phenyl diphenylphosphinothionate. acs.org

The mechanism proposed for the reaction with phenol involves the initial thermal conversion of the acid to its thioanhydride with the evolution of hydrogen sulfide. This thioanhydride is then cleaved by phenol to form the monothioester and regenerate the acid, which can continue the cycle. acs.org

Table 1: Products from Direct Esterification of this compound

| Reactant | Product Type | Eliminated Molecule | Reference |

|---|---|---|---|

| Primary Alcohols (e.g., 1-Octanol) | Dithioester | H₂O | acs.org |

| Secondary Alcohols (e.g., 2-Octyl alcohol) | Dithioester | H₂O | acs.org |

| Phenol | Monothioester | H₂S | acs.org |

Alkylation under phase transfer catalysis (PTC) is a powerful and versatile method for forming esters from acids that can be applied to this compound. acsgcipr.orgnih.gov This technique facilitates the reaction between reactants located in different phases (typically an aqueous phase and an organic phase). acsgcipr.org A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the deprotonated acid from the aqueous phase into the organic phase where it can react with an alkylating agent (e.g., an alkyl halide). acsgcipr.orgnih.gov

The general process involves creating an anion of the acid in an aqueous solution with a base. The PTC catalyst then forms an ion pair with this anion, which is sufficiently lipophilic to be extracted into the organic solvent containing the electrophile. acsgcipr.org This method is known for its mild reaction conditions, high yields, and environmental benefits, such as the potential use of less hazardous solvents and inorganic bases. acsgcipr.orgrsc.org

Table 2: Components of a Typical Phase Transfer Catalysis System for Alkylation

| Component | Function | Example | Reference |

|---|---|---|---|

| Substrate | Acid to be alkylated | This compound | |

| Aqueous Phase | Contains the deprotonated acid | Water with NaOH or K₂CO₃ | acsgcipr.org |

| Organic Phase | Solvent for the electrophile | Toluene, Dichloromethane | acsgcipr.org |

| Alkylating Agent | Electrophile providing the alkyl group | Alkyl halides (e.g., benzyl (B1604629) bromide) | nih.gov |

| Phase-Transfer Catalyst | Transports anion between phases | Tetrabutylammonium bromide (TBAB) | nih.gov |

Esterification can also be achieved by using activating agents that convert the acid into a more reactive intermediate. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose in the synthesis of esters from carboxylic acids. organic-chemistry.orgpeptide.com

The general mechanism involves the reaction of the acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate can then react directly with an alcohol to form the desired ester and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). peptide.com To improve efficiency and suppress side reactions, such as the formation of an unreactive N-acylurea, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is often added. organic-chemistry.orgrsc.org This "Steglich esterification" is known for its mild conditions and effectiveness even with sterically hindered substrates. organic-chemistry.orgrsc.org While this is a common method for carboxylic acids, its specific application to this compound is less documented in the available literature but represents a viable synthetic strategy.

Iii. Coordination Chemistry and Ligand Design Principles

Diphenylphosphinodithioic Acid as a Ligand in Metal Complexation

This compound (C₁₂H₁₁PS₂) is a sulfur-containing organophosphorus compound that plays a significant role as a versatile ligand in coordination chemistry. nih.gov Its deprotonated form, the diphenylphosphinodithioate anion, denoted as [S₂P(C₆H₅)₂]⁻, is a potent chelating agent for a wide array of metal ions. The presence of two sulfur donor atoms allows it to form stable chelate rings with metals, influencing the structural and electronic properties of the resulting complexes.

Chelation Properties and Binding Modes

The diphenylphosphinodithioate anion, [S₂P(Ph₂) ]⁻, typically acts as a bidentate ligand, coordinating to a metal center through its two sulfur atoms. This chelation results in the formation of a stable four-membered ring. The coordination can be either isobidentate, with two equal M-S bond lengths, or anisobidentate, where the M-S bond distances are unequal. The specific binding mode is influenced by factors such as the nature of the metal ion, its oxidation state, and the steric and electronic effects of the phenyl groups attached to the phosphorus atom.

The anion can also exhibit a monodentate binding mode, although this is less common. Furthermore, it can act as a bridging ligand, connecting two or more metal centers, leading to the formation of polynuclear complexes. This bridging can occur in a syn-anti, syn-syn, or anti-anti fashion, contributing to a rich structural diversity in its coordination compounds.

Formation of Metal Dithiophosphinate Complexes

The diphenylphosphinodithioate ligand has been used to synthesize a variety of metal complexes, demonstrating its broad coordination capabilities. The synthesis generally involves the reaction of a metal salt with the this compound or its alkali metal salt.

Bismuth(III) complexes of dithiophosphorus ligands have been synthesized and characterized. For instance, the reaction of Bismuth(III) nitrate (B79036) pentahydrate with the sodium salt of a dithiophosphate (B1263838) in a 1:3 molar ratio in toluene (B28343) yields the corresponding Bismuth(III) dithiophosphate complex. nih.gov These complexes are typically characterized by elemental analysis, FT-IR, and multinuclear NMR (¹H, ¹³C, and ³¹P) spectroscopy. nih.gov In a related dithiophosphate complex, X-ray crystallography revealed that the Bismuth(III) center is coordinated by six sulfur atoms from three symmetrically chelating bidentate ligands, resulting in a distorted octahedral geometry. nih.gov

A general synthetic route for such complexes can be represented as: Bi(NO₃)₃·5H₂O + 3 Na[S₂P(OR)₂] → Bi[S₂P(OR)₂]₃ + 3 NaNO₃ + 5 H₂O

Characterization data for a representative Bismuth(III) dithiophosphate complex is provided below:

| Property | Observation |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Octahedral |

| Coordination Number | 6 |

| Ligand Binding | Symmetrically chelating bidentate |

| Table 1: Crystallographic data for a representative Bismuth(III) dithiophosphate complex. nih.gov |

Cadmium(II) complexes with dithiophosphinate ligands are known. The synthesis of these complexes often involves the reaction of a cadmium(II) salt, such as Cadmium(II) chloride, with an ammonium (B1175870) or alkali metal salt of the dithiophosphinic acid in an alcoholic solution at room temperature. nih.gov The resulting complexes can be characterized using various techniques including elemental analysis, mass spectrometry, FT-IR and Raman spectroscopy, as well as ¹H, ¹³C, and ³¹P NMR. nih.gov X-ray diffraction studies on related cadmium dithiophosphinato complexes have confirmed a four-coordinate, non-planar geometry around the cadmium center. nih.gov

A typical synthesis is as follows: CdCl₂ + 2 NH₄[S₂PR₂] → [Cd(S₂PR₂)₂] + 2 NH₄Cl

Spectroscopic data for related cadmium dithiophosphinato complexes show characteristic vibrational bands for P-S and Cd-S bonds.

| Spectroscopic Feature | Wavenumber (cm⁻¹) Range |

| ν(P=S) | ~650-700 |

| ν(P-S) | ~500-550 |

| ν(Cd-S) | ~250-300 |

| Table 2: Typical FT-IR data for Cadmium Dithiophosphinato Complexes. |

Homoleptic dithiophosphinate complexes of uranium(IV) have been synthesized. The reaction of Uranium(IV) chloride with four equivalents of potassium diisopropyldithiophosphinate (KS₂PⁱPr₂) yields the corresponding U(S₂PⁱPr₂)₄ complex. nih.gov Similarly, the tert-butyl analogue, U(S₂PᵗBu₂)₄, can be prepared from UCl₄ and KS₂PᵗBu₂. nih.gov The synthesis of homoleptic uranium(IV) diselenophosphinate complexes often requires an iodide precursor, such as UI₄(1,4-dioxane)₂, to avoid the formation of mixed halide-diselenophosphinate products. nih.gov The molecular structures of these actinide complexes have been determined by single-crystal X-ray diffraction, confirming the coordination of the dithiophosphinate ligands to the uranium center. nih.gov

While specific studies on neptunium (B1219326) and plutonium complexes with this compound are less common, the chemistry of uranium provides a strong precedent for their existence and synthesis, likely forming analogous An(S₂PPh₂)₄ complexes.

| Actinide Complex | Synthesis Precursors |

| U(S₂PⁱPr₂)₄ | UCl₄ and KS₂PⁱPr₂ |

| U(S₂PᵗBu₂)₄ | UCl₄ and KS₂PᵗBu₂ |

| Th(S₂PⁱPr₂)₄ | ThCl₄(DME)₂ and KS₂PⁱPr₂ |

| Table 3: Synthetic precursors for selected actinide(IV) dithiophosphinate complexes. nih.gov |

Dinuclear gold(I) complexes with dithiophosphonate ligands, which are structurally related to dithiophosphinates, have been synthesized. These complexes, of the general formula [AuS₂PR(OR')]₂, are formed in good yield from the reaction of a chlorogold(I) precursor, such as Au(THT)Cl (where THT is tetrahydrothiophene), with a dithiophosphonate salt in THF at room temperature. acs.org The resulting complexes often exist as cis and trans isomers in solution. acs.org X-ray crystallography has shown that in the solid state, these complexes can adopt a dinuclear structure with bridging dithiophosphonate ligands. acs.org

A representative synthesis for a gold(I) dithiophosphonate complex is: 2 Au(THT)Cl + 2 NH₄[S₂PR(OR')] → [AuS₂PR(OR')]₂ + 2 NH₄Cl + 2 THT

While detailed studies on copper(I) complexes with this compound are not as readily available in the provided search results, the known coordination chemistry of copper(I) with sulfur-containing ligands suggests that similar complexes could be formed, likely exhibiting tetrahedral or trigonal planar geometries.

| Metal Complex Type | Structural Feature |

| Dinuclear Gold(I) Dithiophosphonates | Bridging dithiophosphonate ligands, Au···Au interactions |

| Table 4: Structural features of Gold(I) dithiophosphonate complexes. acs.orgacs.org |

Heteroheptanuclear Cluster Complexes (e.g., Ag6Cu)

While a specific heteroheptanuclear cluster with the formula [Ag6Cu(S2PPh2)7] is not extensively documented in the readily available literature, the principles of its formation can be understood by examining related dithiophosphinate cluster chemistries. The synthesis of such mixed-metal clusters typically involves the reaction of a labile copper(I) source with a pre-formed silver(I) dithiophosphinate complex or a one-pot reaction of the corresponding metal salts with this compound or its salt.

The structure of such a hypothetical cluster would likely feature a core of seven metal atoms, six silver and one copper, bridged by the diphenylphosphinodithioate ligands. The sulfur atoms of the ligands would coordinate to the metal centers, creating a complex, cage-like architecture. The precise arrangement of the metal atoms and ligands would be dictated by the coordination preferences of Ag(I) and Cu(I) and the steric bulk of the diphenylphosphino groups. The formation of such clusters is a testament to the ability of dithiophosphinate ligands to facilitate the assembly of high-nuclearity, mixed-metal frameworks.

Platinum(II) Complexes with PtXPX Metallacycles

This compound and its derivatives react with platinum(II) precursors to form stable square planar complexes. ajol.info In these complexes, the diphenylphosphinodithioate ligand typically acts as a bidentate chelate, forming a four-membered PtSPS metallacycle. The geometry around the platinum(II) center is generally a distorted square plane, a common coordination environment for this d⁸ metal ion. ajol.inforesearchgate.net

The Pt-S bond lengths in these complexes are influenced by the nature of the other ligands attached to the platinum center, a phenomenon known as the trans-influence. lu.selu.se For instance, in a mixed-ligand complex containing both diphenylphosphinodithioate and a phosphine (B1218219) ligand, the Pt-S bond trans to the phosphine is often elongated due to the strong trans-influence of the phosphorus donor. lu.selu.se The formation of these robust metallacyclic structures is a key feature of the coordination chemistry of this compound with platinum(II). researchgate.netnih.gov

Structure-Activity Relationships in Metal Complexes

The properties and reactivity of metal complexes derived from this compound are intrinsically linked to the structure of the ligand and the identity of the metal center. By systematically modifying these components, it is possible to fine-tune the characteristics of the resulting complexes for specific applications.

Influence of Ligand Modification on Coordination and Reactivity

Modification of the diphenylphosphinodithioate ligand, for example, by introducing substituents on the phenyl rings, can significantly impact the coordination behavior and reactivity of its metal complexes. researchgate.net Electron-donating or electron-withdrawing groups on the phenyl rings can alter the electron density on the sulfur donor atoms, thereby influencing the strength of the metal-sulfur bonds. researchgate.net

Steric hindrance also plays a crucial role. Bulky substituents near the coordination site can affect the geometry of the resulting complex, potentially leading to distorted coordination environments or even preventing the formation of certain structures. mdpi.com These modifications can, in turn, influence the reactivity of the complex, including its catalytic activity or its behavior in ligand exchange reactions. nih.govyoutube.comyoutube.com

| Ligand Modification | Effect on Coordination | Potential Impact on Reactivity |

| Electron-donating substituents | Increased electron density on sulfur atoms, potentially stronger M-S bonds. | May enhance catalytic activity by influencing the electronic properties of the metal center. |

| Electron-withdrawing substituents | Decreased electron density on sulfur atoms, potentially weaker M-S bonds. | Could alter redox potentials and affect the stability of the complex. |

| Bulky substituents | Increased steric hindrance, may lead to distorted coordination geometries. | Can create specific binding pockets or influence substrate access in catalytic reactions. |

Impact of Metal Center on Complex Properties and Applications

The choice of the metal center has a profound effect on the properties and potential applications of diphenylphosphinodithioate complexes. nih.govrsc.org Different metal ions exhibit distinct coordination preferences, leading to a variety of structural motifs. For example, while platinum(II) typically forms square planar complexes, other transition metals may favor tetrahedral, octahedral, or other geometries. rsc.org

The identity of the metal also dictates the electronic and magnetic properties of the complex. nih.gov For instance, a complex with a paramagnetic metal ion will have different magnetic and spectroscopic properties compared to a complex with a diamagnetic metal ion. These differences are critical for applications such as magnetic resonance imaging contrast agents or materials with specific magnetic behaviors. The stability of the complex is also metal-dependent, which is a key consideration for its practical utility. rsc.org

| Metal Center | Typical Coordination Geometry | Key Properties and Potential Applications |

| Platinum(II) | Square Planar | High stability, applications in catalysis and materials science. ajol.info |

| Palladium(II) | Square Planar | Similar to Pt(II) but can exhibit different reactivity in catalysis. ajol.info |

| Nickel(II) | Can be Square Planar or Tetrahedral | Interesting magnetic and electronic properties. |

| Copper(I) | Often Tetrahedral or forms clusters | Luminescent properties, catalytic applications. |

| Silver(I) | Linear or forms clusters | Antimicrobial applications, precursor for mixed-metal clusters. |

Supramolecular Chemistry Involving this compound Derivatives

The principles of self-assembly and molecular recognition, which are central to supramolecular chemistry, can be harnessed using derivatives of this compound to construct complex, functional architectures.

Self-Assembly and Molecular Recognition

This compound and its complexes can participate in self-assembly processes through various non-covalent interactions. The acidic proton of the ligand can engage in hydrogen bonding, leading to the formation of dimers or extended networks in the solid state.

Furthermore, the metal complexes of diphenylphosphinodithioate can act as building blocks for larger supramolecular assemblies. The specific coordination geometry of the metal center directs the spatial orientation of the ligands, which can then interact with other molecules through van der Waals forces, π-π stacking of the phenyl rings, or other weak interactions. This directed self-assembly can lead to the formation of discrete molecular cages, one-dimensional chains, or higher-order structures. Current time information in Bangalore, IN.

Molecular recognition, the specific binding of a guest molecule to a host, can also be achieved with these systems. nih.govnih.gov The shape and electronic properties of a metal-diphenylphosphinodithioate complex can be designed to create a specific binding pocket for a target molecule. This has potential applications in sensing, separation, and catalysis, where the selective recognition of a particular substrate is crucial. mdpi.comCurrent time information in Bangalore, IN.

Iv. Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis of Diphenylphosphinodithioic Acid and its Derivatives

Spectroscopic techniques are indispensable tools for the characterization of this compound. Each method probes different aspects of the molecule's structure and properties, and together they provide a comprehensive analytical profile.

NMR spectroscopy is a powerful technique for determining the structure of a molecule in solution by mapping the chemical environments of specific nuclei. For organophosphorus compounds like this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. The acidic proton on the sulfhydryl (S-H) group is also observable, though its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. Signals are expected for the distinct carbons of the phenyl rings. The carbon atom directly attached to the phosphorus (C-P) will show coupling to the ³¹P nucleus, providing valuable connectivity data. wiley-vch.de

³¹P NMR: Phosphorus-31 NMR is especially crucial for characterizing organophosphorus compounds. wiley-vch.de this compound exhibits a characteristic chemical shift in its ³¹P NMR spectrum that is indicative of the dithiophosphinate core. The chemical shifts are reported relative to a standard, commonly 85% phosphoric acid. wiley-vch.despectrabase.com This technique is sensitive to the oxidation state and coordination environment of the phosphorus atom, making it useful for studying its derivatives and complexes.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Observations |

| ¹H | 7.0 - 8.5 (Aromatic), Variable (S-H) | Complex multiplets for phenyl protons; S-H peak may be broad. nih.gov |

| ¹³C | 120 - 140 (Aromatic) | Phenyl carbons show distinct signals; C-P coupling is observed. wiley-vch.de |

| ³¹P | Specific to dithiophosphinate environment | Single peak characteristic of the P(=S)SH group; sensitive to changes in the phosphorus environment. spectrabase.comspectrabase.comspectrabase.com |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. nih.gov These methods are used to identify the functional groups present in this compound.

Key vibrational bands observed in the spectra of this compound include:

P=S Stretching: A strong absorption band typically found in the region of 600-700 cm⁻¹, characteristic of the thiophosphoryl group.

P-S Stretching: Vibrations associated with the single P-S bond are generally observed at lower frequencies, around 500-600 cm⁻¹.

S-H Stretching: The stretch for the sulfhydryl group appears as a weak to medium band around 2550-2600 cm⁻¹. Its position and intensity can be influenced by hydrogen bonding.

P-C (Phenyl) Stretching: These vibrations are typically found in the fingerprint region of the spectrum.

Aromatic C-H and C=C Stretching: Bands corresponding to the phenyl rings are observed at their characteristic frequencies (above 3000 cm⁻¹ for C-H and ~1400-1600 cm⁻¹ for C=C). nist.gov

The combination of IR and Raman spectroscopy is powerful because some vibrational modes that are weak in IR may be strong in Raman, and vice versa, providing complementary information. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2550-2600 | ν(S-H) |

| ~1400-1600 | ν(C=C) aromatic |

| ~600-700 | ν(P=S) |

| ~500-600 | ν(P-S) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. mdpi.comresearchgate.net

For this compound (C₁₂H₁₁PS₂), the molecular weight is approximately 250.3 g/mol . nist.gov In GC-MS analysis, the compound produces a distinct mass spectrum. nih.gov The NIST Mass Spectrometry Data Center reports a spectrum with a top peak at m/z 217. nih.gov This major fragment likely corresponds to the loss of a sulfhydryl radical (•SH, mass ≈ 33 Da) from the parent ion. Other significant peaks are observed at m/z 139 and 63, representing further fragmentation of the molecule. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion and its fragments, confirming the molecular formula. wiley-vch.de

Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, can also be calculated for different adducts. uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 251.01126 | 147.0 |

| [M+Na]⁺ | 272.99320 | 161.0 |

| [M-H]⁻ | 248.99670 | 152.3 |

| [M]⁺ | 250.00343 | 151.7 |

Data sourced from predicted values. uni.lu

X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials. americanpharmaceuticalreview.com It provides a characteristic diffraction pattern or "fingerprint" for a specific crystalline solid. This is useful for identifying the compound, assessing its purity, and distinguishing between different polymorphic forms, which may have different physical properties. americanpharmaceuticalreview.com

Structural analysis of derivatives, such as metal complexes of this compound, has shown the ligand coordinating to metal centers through the sulfur atoms in various modes (e.g., bidentate chelation). researchgate.net

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. ijprajournal.com The absorption of UV light by a chemical compound produces a distinct spectrum that can aid in its identification and quantification. ijprajournal.com

The UV-Vis spectrum of this compound is dominated by absorptions from its chromophores. nih.gov The key chromophores are the phenyl rings and the thiophosphoryl (P=S) group. nih.govnih.gov The spectrum typically shows strong absorptions corresponding to π → π* transitions associated with the aromatic system. Weaker n → π* transitions involving the non-bonding electrons on the sulfur atoms may also be observed. The presence of these chromophores makes UV-Vis spectroscopy a useful tool for detecting the compound. nih.gov

Computational Chemistry and Theoretical Investigations

Computational chemistry provides theoretical insights that complement and help interpret experimental data. Density Functional Theory (DFT) is a widely used method for investigating the properties of molecules like this compound. nih.govresearchgate.net

Theoretical investigations can be used to:

Optimize Molecular Geometry: Calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths and angles. These predicted geometries can be compared with experimental data from X-ray diffraction. mdpi.com

Predict Spectroscopic Properties: Computational models can simulate various spectra. For instance, vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to provide a detailed assignment of the observed bands to specific molecular motions. nih.gov Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR data. mdpi.com

Analyze Electronic Structure: DFT studies can map the electron density distribution, calculate atomic charges, and determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is valuable for understanding the molecule's reactivity and the nature of its electronic transitions observed in UV-Vis spectroscopy.

By correlating theoretical calculations with experimental results from NMR, IR, and X-ray crystallography, a more profound and validated understanding of the structural and electronic nature of this compound is achieved. researchgate.netmdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in the computational study of organophosphorus compounds, offering valuable insights into their molecular and electronic structures.

The acidity of this compound, a critical parameter governing its chemical behavior, has been a subject of both experimental and computational investigation. The dissociation constant (pKa) is a key measure of this acidity.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the factors that influence the pKa of dithiophosphinic acids. nih.gov These computational methods can accurately predict proton affinities and pKa values for organic molecules. researchgate.net For dithiophosphinic acids, DFT calculations, such as those using the B3LYP functional with various basis sets (e.g., 6-311G(d,p) and 6-311++G(d,p)) and incorporating solvent effects through models like the CPCM continuum solvation method, have been utilized to calculate pKa values. nih.gov

Studies on related aromatic dithiophosphinic acids have shown that substituents on the phenyl rings can significantly impact acidity. For instance, electron-withdrawing groups are generally expected to increase acidity. However, steric factors can also play a crucial role. In some cases, steric repulsion between substituents and the sulfur atoms of the dithiophosphinate anion can destabilize the anion, leading to a higher pKa (lower acidity). nih.gov

The general approach for calculating pKa using DFT involves computing the free energy change of the dissociation reaction in a solvent. This is often achieved by calculating the thermochemical data from vibrational frequency calculations. nih.gov Ab initio molecular dynamics simulations combined with metadynamics have also been employed to explore the free energy profile of the dissociation process and estimate pKa values for acids. youtube.com

While a specific, comprehensive DFT study detailing the proton affinity and providing a calculated pKa value for this compound is not extensively documented in the reviewed literature, the established methodologies are readily applicable. The experimental pKa value for bis(phenyl)phosphinodithioic acid is available through resources like the IUPAC Digitized pKa Dataset. uni.lu

Table 1: Computational Methods for pKa Determination

| Method | Description | Relevant Findings for Similar Compounds |

|---|---|---|

| DFT with Continuum Solvation Models (e.g., CPCM) | Calculates the free energy of dissociation by treating the solvent as a continuous medium. nih.gov | Successfully rationalizes pKa trends in substituted aromatic dithiophosphinic acids, highlighting the interplay of electronic and steric effects. nih.gov |

| Ab Initio Molecular Dynamics with Metadynamics | Explores the free energy profile of the proton dissociation process by defining a collective variable. youtube.com | Provides reasonable estimates for successive pKa values of polyprotic acids. youtube.com |

DFT calculations can be used to model the reactants, intermediates, transition states, and products of a proposed reaction pathway. researchgate.net By calculating the energies of these species, a potential energy surface can be constructed, allowing for the determination of activation barriers and reaction energies. This information is crucial for understanding the feasibility of a particular mechanism.

In the context of electrochemistry, DFT can be used to study:

Redox Potentials: The oxidation and reduction potentials of a molecule can be calculated, providing insight into the thermodynamics of electron transfer processes. youtube.com

Adsorption on Electrode Surfaces: For heterogeneous electrochemical reactions, DFT can model the interaction of the molecule with the electrode surface, identifying stable adsorption geometries and energies.

Reaction Intermediates: The structures and stabilities of radical cations or other intermediates formed during electrochemical oxidation can be investigated.

For example, in the study of the electrochemical oxidation of a thioether, while not a DFT study, the influence of substrate electronics on the reaction pathway was noted, a factor that DFT is well-suited to explore in detail. rsc.org DFT studies of electrocatalysis often involve modeling the electrified interface, including the effects of the solvent and electrolyte, to provide a more realistic description of the electrochemical environment. youtube.com

The electronic structure and photophysical properties of this compound can be investigated using a combination of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These computational methods provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electronic transitions, and spectral properties.

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. The distribution of the electron density in these orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO).

TD-DFT is employed to calculate the excited-state properties and to simulate electronic absorption spectra (e.g., UV-Vis). youtube.com This allows for the prediction of the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. By analyzing the nature of the electronic transitions (e.g., n → π, π → π), a deeper understanding of the molecule's response to light can be achieved.

While detailed photophysical studies on this compound are not widely published, experimental UV-Vis spectral data is available. nih.gov Computational studies on similar types of molecules, such as diphenyl azafluoranthene derivatives, have demonstrated that DFT and TD-DFT calculations, often in conjunction with a polarizable continuum model (PCM) to account for solvent effects, can provide good agreement with experimental absorption spectra. youtube.comrsc.org

Table 2: Predicted Electronic Properties from General DFT Principles

| Property | Description | Expected Information for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The HOMO would likely have significant contributions from the sulfur atoms and the π-system of the phenyl rings. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The LUMO would be the primary acceptor orbital for an incoming electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; influences chemical reactivity and electronic transitions. | A quantitative value for the energy gap would indicate the molecule's relative stability and the energy required for electronic excitation. |

| UV-Vis Absorption | Electronic transitions from occupied to unoccupied orbitals upon absorption of light. | TD-DFT could predict the λmax values, which could be compared to the experimental spectrum to validate the computational model. |

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations are fundamental to understanding the energetics of chemical reactions, providing quantitative data on reaction energies, activation barriers, and thermodynamic stability. These calculations go hand-in-hand with the mechanistic elucidations provided by methods like DFT.

For any proposed reaction involving this compound, such as its synthesis, decomposition, or reactions with other species, quantum chemical calculations can be used to compute the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a thermodynamically favorable (spontaneous) reaction under the given conditions.

The activation energy (Ea) of a reaction, which is the energy barrier that must be overcome for the reaction to proceed, can be determined by locating the transition state structure on the potential energy surface. The geometry and vibrational frequencies of the transition state can be calculated, confirming that it is a first-order saddle point connecting reactants and products.

While specific studies detailing the reaction energetics of this compound using quantum chemical calculations are not prevalent in the searched literature, the methodology is broadly applicable. For instance, in the synthesis of related compounds, computational studies could be used to compare the feasibility of different synthetic routes or to understand the stability of intermediates. researchgate.net

V. Applications in Catalysis and Materials Science

Catalytic Applications

The catalytic applications of diphenylphosphinodithioic acid are diverse, ranging from its direct use as a reagent in organic transformations to its role as a building block for more complex catalytic systems.

This compound serves as an effective reagent in specific organic reactions, most notably in the hydrolysis of nitriles under gentle conditions.

This compound has been identified as a reagent for the rapid conversion of nitriles to their corresponding thioamides in mild conditions. Kinetic studies of this reaction support a two-step mechanism. The initial step is proposed to be an "ene-type" reaction that involves a cyclic six-membered transition state with minimal charge separation. This is followed by the hydrolysis of the resulting intermediate to produce the thioamide.

The reaction's first step is particularly noteworthy for the participation of four heteroatoms. The rate of this reaction is largely independent of the substituents on the nitrile, as evidenced by studies with various para-substituted benzonitriles. This observation further supports the proposed cyclic transition state.

| Reactant (p-substituted benzonitrile) | Relative Rate Constant (k1) |

| p-CH3O-C6H4-CN | Similar to other benzonitriles |

| p-Cl-C6H4-CN | Similar to other benzonitriles |

| p-NO2-C6H4-CN | Similar to other benzonitriles |

This table illustrates the finding that the rate of reaction is not significantly influenced by the electronic nature of the substituent on the aromatic ring of the nitrile, which is consistent with a concerted, cyclic transition state.

Activation parameters for the reaction with p-chlorobenzonitrile have been determined, with an enthalpy of activation (ΔH‡) of 14.5 kcal/mol and an entropy of activation (ΔS‡) of -22 e.u. These values are not inconsistent with the proposed cyclic mechanism.

Phosphorus-containing compounds are paramount in the field of catalysis, where they serve as ligands that can tune the electronic and steric properties of a metal center. This modulation is crucial for achieving high activity and selectivity in catalytic reactions. While this compound is a phosphorus-containing molecule, its direct use as a precursor for the synthesis of widely-used phosphine (B1218219) ligands for catalysis is not extensively documented in scientific literature. The synthesis of such ligands often starts from precursors like phosphine oxides, phosphine-boranes, or other organophosphorus compounds. nih.gov

The Palladium-catalyzed Heck reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The efficacy of this reaction often relies on the nature of the ligands coordinated to the palladium center. Dithiophosphorus ligands, a class to which this compound belongs, have been explored in this context.

Palladium(II) complexes incorporating dithiophosphorus ligands have been synthesized and evaluated as catalysts in the Heck reaction. These complexes have demonstrated high activity in the coupling of aryl bromides with styrene. Experimental evidence, including the absence of decomposition and negative results in mercury-poisoning tests, suggests that the catalytic cycle may not proceed through the traditional Pd(0)/Pd(II) pathway. Instead, a Pd(II)/Pd(IV) catalytic cycle has been proposed as a plausible mechanism. nih.gov In this proposed cycle, the oxidative addition of the aryl halide to the Pd(II) center is considered the rate-determining step.

While research has focused on related dithiophosphorus ligands, the findings highlight the potential for this compound to act as a ligand in similar palladium-catalyzed cross-coupling reactions. The sulfur atoms of the phosphinodithioate moiety can effectively coordinate to the palladium center, influencing its catalytic activity.

The specific application of this compound in copper-catalyzed aminophosphorothiolation is not well-documented. However, related copper-catalyzed reactions involving similar phosphorus compounds have been reported. For instance, copper catalysis has been employed in the anti-hydrophosphination of 1-alkynylphosphines with diphenylphosphine, leading to the formation of (Z)-1,2-diphosphino-1-alkenes. nih.gov This demonstrates the utility of copper in facilitating reactions involving the P-H bond. While this does not directly involve this compound, it points to the broader potential of copper to catalyze transformations of organophosphorus compounds.

There is a lack of significant research or documented applications of this compound in photosensitized reactions, such as the addition to ethylenic compounds. Photochemical reactions often involve specific chromophores that can absorb light and transfer energy to other molecules, and the suitability of this compound for such processes has not been established in the available literature.

Role as a Reagent in Organic Synthesis

Applications in Materials Science

The unique chemical properties of this compound, stemming from the presence of phosphorus and sulfur heteroatoms, make it a valuable compound in the field of materials science. Its applications range from serving as a precursor in the synthesis of various organophosphorus chemicals to its potential use in advanced materials for electronics and polymer science.

This compound is a key starting material in the synthesis of a variety of organophosphorus compounds. acs.orgnih.gov Its reactive P-S-H group allows for further chemical transformations, making it a versatile building block for more complex molecules. These resulting organophosphorus compounds have found applications in diverse areas, including as additives for polymers, where they can act as processing stabilizers or flame retardants. The synthesis of various esters and other derivatives from this compound has been documented, highlighting its role as a fundamental precursor in organophosphorus chemistry. acs.org The general class of organophosphorus compounds is integral to numerous industrial processes and products. google.comnih.gov

A significant aspect of its utility is in the preparation of other phosphinic acid derivatives and organophosphorus compounds through reactions that modify its dithioic acid functionality. acs.org This positions this compound as a foundational component for creating a library of organophosphorus materials with tailored properties for specific applications.

The development of next-generation rechargeable lithium batteries has spurred research into novel electrode materials, with a focus on organic compounds that can offer high capacity and sustainability. Organosulfur compounds, in particular, are promising candidates for cathode materials due to the reversible cleavage and formation of disulfide (S-S) bonds, which can facilitate high theoretical capacities. rsc.org

While direct studies on this compound as an organic electrode for rechargeable lithium batteries are not extensively documented in publicly available literature, its structural motifs are relevant to this field. The principles of redox activity in lithium-ion batteries are central to their function, involving the transfer of electrons and ions to and from the electrode materials. nih.govnih.govrsc.orgyoutube.comornl.govyoutube.com

Organic Electrodes for Rechargeable Lithium Batteries

Synthesis of 1,4-Bis(diphenylphosphanyl)tetrasulfide

Redox Activity and Electrochemical Specificity

The electrochemical performance of an electrode material is determined by its redox properties. nih.gov For an organosulfur compound to be effective in a lithium battery, it must exhibit reversible redox behavior, allowing for the repeated uptake and release of lithium ions during charge and discharge cycles. The redox potential and conductivity of the material are critical parameters. nih.gov Although specific electrochemical data for this compound in a battery context is not widely published, the presence of the dithiophosphinate group suggests potential redox activity involving the sulfur atoms. The study of organosulfur materials in lithium batteries is an active area of research, with a focus on understanding their lithium storage mechanisms. rsc.org

Phosphorescent organic light-emitting diodes (OLEDs) utilize dopant molecules that can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. researchgate.net Heavy metal complexes, particularly those of iridium(III), are widely used as phosphorescent dopants due to strong spin-orbit coupling. illinois.edugoogle.com The ligands coordinated to the metal center play a crucial role in tuning the emission color and efficiency of the OLED. nih.gov

This compound can act as a ligand for transition metals. The sulfur atoms in the dithiophosphinate group can coordinate with metal ions, forming stable complexes. While direct reports on the use of this compound as a ligand in commercial OLEDs are scarce, the development of iridium(III) complexes with sulfur-containing ligands for use as red emitters in OLEDs has been successful. nih.gov The inclusion of organophosphorus materials in OLEDs is an emerging field, with phosphole-based oligomers being among the first examples. nih.gov The performance of such OLEDs can be optimized by doping the emissive layer with a suitable fluorescent or phosphorescent dye. nih.gov

Table 1: Performance of selected Iridium(III) complexes in OLEDs

| Iridium Complex | Host Material | Max. External Quantum Efficiency (%) | Max. Current Efficiency (cd/A) | Emission Color |

| Ir(ppy)₂acac | CBP | ~10 | ~30 | Green |

| FIrpic | mCP | >20 | >40 | Blue |

| Ir(piq)₃ | Bebq₂ | 4-10 | - | Red |

This table presents representative data for well-known iridium complexes to illustrate the performance metrics in OLEDs and is not specific to complexes of this compound.

The modification of polymer surfaces and bulk properties can be achieved by grafting functional molecules onto the polymer backbone. Phosphorus-containing compounds are of particular interest for this purpose due to the unique properties they can impart, such as improved flame retardancy, adhesion, and biocompatibility. acs.org

Dithiophosphoric acids, which are structurally related to this compound, have been successfully used for the functionalization of polyenes like polyisoprene and polynorbornene. nih.govresearchgate.net This is typically achieved through the electrophilic addition of the dithiophosphoric acid to the double bonds in the polymer backbone. nih.govresearchgate.net This process introduces the dithiophosphate (B1263838) groups as side chains, which can significantly alter the material's properties, including enhancing its optical and flame-retardant characteristics. nih.gov

Similarly, this compound could potentially be used to modify polymers containing unsaturated bonds. Another approach for polymer modification is the grafting of phosphorus-containing monomers onto polymer surfaces. nih.govihmc.usrsc.org This can be initiated by methods such as photoinduced polymerization and can be used to create surfaces with specific functionalities, for example, to improve resistance to cell adhesion in biomedical applications. nih.govihmc.us

Vii. Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for Synthesis and Application

The future of diphenylphosphinodithioic acid synthesis and use is intrinsically linked to the principles of green chemistry. Researchers are actively seeking to develop more environmentally benign and efficient methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Recent advancements have demonstrated facile, one-pot, kilogram-scale syntheses of this compound and its salts from readily available and inexpensive starting materials, achieving high yields and quality. researchgate.net These methods represent a significant improvement over previous routes. researchgate.net Future efforts will likely focus on the following areas:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. mdpi.com The use of water as a co-solvent has been shown to be effective in the final steps of some related production processes, achieving excellent yields without the need for solvent removal and extraction. mdpi.com

Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to improve reaction efficiency and reduce the need for stoichiometric reagents. rsc.org

Renewable Feedstocks: Investigating the use of biomass-derived starting materials to reduce reliance on petrochemical sources.

In terms of applications, green chemistry principles are guiding the development of this compound derivatives for use as eco-friendly alternatives in areas such as mineral flotation, where they have shown higher selectivity and an attractive health, safety, and environmental profile compared to traditional collectors. researchgate.net

Table 1: Comparison of Synthetic Approaches for this compound

| Synthetic Approach | Key Features | Advantages | Future Research Focus |

| Traditional Methods | Often involve multi-step processes and hazardous reagents/solvents. | Well-established procedures. | Development of greener alternatives. |

| Recent One-Pot Syntheses | Facile, high-yield, and scalable reactions using readily available starting materials. researchgate.net | Improved efficiency, reduced waste, and cost-effectiveness. researchgate.net | Further optimization of reaction conditions and exploration of solvent-free methods. |

| Future Green Approaches | Utilization of catalysis, renewable feedstocks, and benign solvents. mdpi.commdpi.comrsc.org | Enhanced sustainability, reduced environmental impact, and improved atom economy. | Design of novel biocatalytic routes and use of advanced green solvents. |

Exploration of Novel Coordination Architectures and Their Properties

This compound is an exceptional ligand for the construction of a diverse range of coordination compounds. Its ability to adopt various coordination modes, including monodentate, chelating, and bridging, allows for the formation of intricate and novel supramolecular architectures. researchgate.net Future research in this area is directed towards the synthesis and characterization of new metal complexes with unique structural motifs and tailored properties.

The coordination chemistry of dithiophosphinates with various metals is well-established, leading to the formation of discrete molecules, coordination polymers, and clusters. researchgate.netnih.gov The resulting architectures can exhibit interesting properties such as luminescence and unique electronic behaviors. nih.govunirioja.es Key areas for future exploration include:

Mixed-Ligand Systems: Incorporating ancillary ligands to fine-tune the steric and electronic properties of the resulting complexes, leading to new functionalities.

Polymetallic Assemblies: Designing and synthesizing multinuclear complexes and coordination polymers with specific topologies and functionalities, such as porous materials for gas storage or catalysis.

Lanthanide and Actinide Complexes: Investigating the coordination chemistry of this compound with f-block elements to explore their unique magnetic and optical properties.

Supramolecular Chemistry: Utilizing non-covalent interactions, such as hydrogen bonding and π-π stacking, to direct the self-assembly of complex supramolecular structures with emergent properties. nih.govrsc.org

Table 2: Coordination Modes of this compound and Resulting Architectures

| Coordination Mode | Description | Resulting Architectures | Potential Properties/Applications |

| Monodentate | The ligand binds to a metal center through a single sulfur atom. | Simple complexes, coordination polymers. | Catalysis, precursors for materials synthesis. |

| Chelating | Both sulfur atoms of the ligand bind to the same metal center, forming a stable ring. | Monomeric and oligomeric complexes. researchgate.net | Luminescent materials, sensors. nih.gov |

| Bridging | The ligand connects two or more metal centers. | Dinuclear complexes, coordination polymers, metal-organic frameworks (MOFs). researchgate.net | Magnetic materials, porous materials for separation and storage. |

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of this compound and its derivatives. researchgate.netnih.govmdpi.com Advanced computational modeling is set to play an increasingly crucial role in the predictive design of new molecules and materials with desired functionalities, thereby accelerating the discovery process and reducing experimental costs.

Future research will leverage computational modeling to:

Predict Reaction Mechanisms: Elucidate the mechanisms of synthetic reactions to optimize conditions and improve yields.

Design Novel Ligands: Computationally screen and design new dithiophosphinate ligands with tailored electronic and steric properties for specific applications, such as selective metal extraction or catalysis. nih.gov

Simulate Spectroscopic and Electronic Properties: Accurately predict spectroscopic data (e.g., NMR, IR, UV-Vis) and electronic properties (e.g., HOMO-LUMO gaps) to guide the synthesis of materials with desired optical and electronic characteristics. scispace.com

Model Complex-Substrate Interactions: Simulate the binding of dithiophosphinate complexes with various substrates, such as mineral surfaces or biological targets, to understand and predict their performance in applications like flotation and drug design. researchgate.netnih.gov

The synergy between computational prediction and experimental validation will be key to the rational design of next-generation materials based on this compound. nih.gov

Expansion of Biological and Biomedical Applications

While the biological activities of many organophosphorus compounds are well-documented, the full potential of this compound in the biological and biomedical arenas remains largely unexplored. frontiersin.orgmdpi.commdpi-res.com Future research is expected to focus on the design and synthesis of derivatives with specific biological targets and therapeutic applications.

Emerging areas of interest include:

Antimicrobial and Anticancer Agents: The structural similarity of dithiophosphinates to phosphates and their ability to chelate metal ions suggest their potential as enzyme inhibitors. frontiersin.org Research into new dithiophosphonic acid derivatives has shown some antiproliferative effects on cancer cell lines. researchgate.net Further investigation into the antibacterial and anticancer activities of this compound derivatives is warranted.

Drug Delivery Systems: The ability of dithiophosphinates to form stable complexes with metals could be exploited for the development of metal-based drug delivery systems. Furthermore, phosphorus-based materials are being explored for their potential in drug delivery. thno.orgdeakin.edu.aunih.gov

Biosensing: The coordination of this compound to metal ions can lead to changes in optical or electrochemical properties, which could be harnessed for the development of selective and sensitive biosensors. nih.gov

Bioimaging: The incorporation of luminescent metal ions into dithiophosphinate complexes could lead to the development of novel probes for bioimaging applications. unirioja.es

A deeper understanding of the structure-activity relationships and the mechanism of action of this compound derivatives will be crucial for their successful development in biomedical applications. scienceopen.commdpi.com

Integration into Multifunctional Materials and Devices

The unique chemical and physical properties of this compound and its metal complexes make them promising building blocks for the creation of multifunctional materials and devices. Future research will focus on integrating these compounds into advanced materials with synergistic properties.

Potential applications include:

Sensors: The sensitivity of dithiophosphinate complexes to their chemical environment can be utilized to develop chemical sensors for the detection of various analytes. The interaction with analytes can induce a measurable change in the optical or electronic properties of the material.

Luminescent Materials: Metal complexes of dithiophosphinates can exhibit interesting luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs), lighting, and displays. nih.gov

Nanomaterials: Dithiophosphinates can serve as precursors for the synthesis of metal sulfide (B99878) nanoparticles with controlled size and morphology. researchgate.net These nanomaterials have potential applications in catalysis, electronics, and biomedicine.

Smart Materials: The responsive nature of dithiophosphinate-based coordination polymers to external stimuli such as light, temperature, or chemical analytes could be exploited to create "smart" materials with tunable properties.

The integration of this compound into functional materials and devices will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and engineering.

Q & A

Q. What are the optimal synthetic routes for diphenylphosphinodithioic acid, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution between diphenylphosphine and carbon disulfide under controlled inert atmospheres. A high-yield method involves using anhydrous solvents (e.g., THF) at low temperatures (0–5°C) to minimize side reactions like oxidation . Wagner et al. (2013) reported a scalable protocol achieving >90% purity by optimizing stoichiometric ratios (1:1.2 P:S) and employing vacuum distillation for purification . Key variables to monitor include moisture levels, reaction time, and temperature gradients, as excess sulfur can lead to byproduct formation.

Q. How should this compound be characterized to confirm structural integrity and ligand functionality?

Standard characterization involves:

- NMR spectroscopy : <sup>31</sup>P NMR peaks at δ 60–70 ppm confirm the dithioic acid structure, while <sup>1</sup>H NMR resolves phenyl proton environments .

- Elemental analysis : Verify C, H, S, and P percentages (theoretical: C 54.5%, H 3.8%, S 23.2%, P 10.3%) .

- FT-IR : S–H stretching (~2550 cm⁻¹) and P–S vibrations (600–700 cm⁻¹) are diagnostic .

For advanced validation, single-crystal X-ray diffraction is recommended to resolve coordination geometry in metal complexes.

Q. What are the primary challenges in studying this compound’s coordination chemistry with lanthanides and actinides?

Key challenges include:

- Hydrolysis sensitivity : The ligand degrades in aqueous media, necessitating anhydrous conditions for metal-ligand stability studies .

- Competing coordination modes : The dithiolate group can bind metals in monodentate or bridging configurations, complicating speciation analysis.

Control experiments using UV-Vis titration (e.g., tracking λmax shifts at 300–400 nm) and cyclic voltammetry are critical to differentiate binding modes .

Advanced Research Questions

Q. How can this compound be utilized in selective separation of trivalent lanthanides and actinides, and what methodological frameworks validate its efficacy?

The ligand’s soft sulfur donors exhibit preferential binding to actinides (e.g., Am<sup>3+</sup>) over lanthanides in non-aqueous media. A validated separation protocol includes:

Solvent extraction : Test biphasic systems (e.g., [C4mim][NTf2] ionic liquid) with this compound as the extractant.

Distribution ratios (D) : Calculate D = [M]org/[M]aq for An<sup>3+</sup> vs. Ln<sup>3+</sup>; higher D values (>10<sup>2</sup>) indicate selectivity .

Theoretical modeling : Density Functional Theory (DFT) studies of metal-ligand bond strengths (e.g., M–S bond lengths <2.5 Å favor actinides) .

Q. How do discrepancies in reported spectroscopic data for this compound-metal complexes arise, and what strategies resolve them?

Contradictions often stem from:

- Solvent effects : Dielectric constants alter ligand field splitting (e.g., DMSO vs. toluene).

- Counterion interference : Perchlorate vs. nitrate anions perturb coordination environments.

To reconcile - Perform solvent-normalized measurements (e.g., using internal standards like TMS for NMR).

- Compare Extended X-ray Absorption Fine Structure (EXAFS) data across studies to validate bond distances .

Q. What experimental designs are recommended for assessing this compound’s stability under radiation, and how does degradation impact its utility in nuclear fuel cycles?

- Gamma irradiation studies : Expose ligand solutions (0.1 M in cyclohexane) to <sup>60</sup>Co sources (dose rate: 1 kGy/h).

- Post-irradiation analysis : Monitor S–H bond cleavage via Raman spectroscopy (peak loss at 2550 cm⁻¹) and quantify radiolytic byproducts (e.g., H2S) using gas chromatography .

Degradation pathways reduce extraction efficiency by >40% at doses >50 kGy, necessitating stabilizers like tert-butylphenol .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.